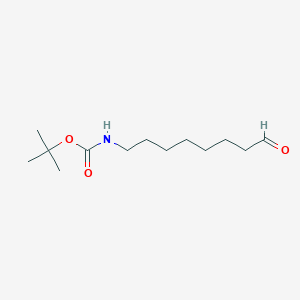
tert-Butyl 8-oxooctylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 8-oxooctylcarbamate is a chemical compound with the CAS Number: 133728-26-4. It has a molecular weight of 243.35 and its IUPAC name is tert-butyl (8-oxooctyl)carbamate . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is a white solid .
Molecular Structure Analysis
The InChI code for tert-Butyl 8-oxooctylcarbamate is1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-Butyl 8-oxooctylcarbamate is a white solid with a molecular weight of 243.35 .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Tert-butyl 8-oxooctylcarbamate and its related compounds are primarily utilized in organic synthesis. They serve as precursors or intermediates for various chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, and these compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are interesting for their role as building blocks in organic synthesis due to their ability to undergo several chemical transformations (Guinchard, Vallée, & Denis, 2005).
Synthesis of Chiral Compounds
Tert-Butyl carbamate derivatives are also involved in the synthesis of chiral compounds. For example, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized through an asymmetric Mannich reaction, highlighting the compound's application in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystallography and Molecular Interaction Studies
In crystallography, tert-butyl carbamate derivatives contribute to understanding molecular interactions. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of a family of compounds used to study simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Application in Sensory Materials and Chemosensors
Derivatives of tert-butyl carbamate, like benzothizole modified tert-butyl carbazole derivatives, have been synthesized and found to form strong blue emissive nanofibers. These fibers, particularly xerogel-based films, can emit strong blue light and serve as fluorescent sensory materials for detecting various volatile acid vapors, demonstrating the compound's utility in the field of chemosensors (Sun et al., 2015).
Safety and Hazards
The safety information for tert-Butyl 8-oxooctylcarbamate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305+351+338, and P302+352 .
properties
IUPAC Name |
tert-butyl N-(8-oxooctyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXIJKXUFFXDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-oxooctylcarbamate | |
CAS RN |
133728-26-4 |
Source


|
| Record name | tert-butyl (8-oxooctyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)
![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)
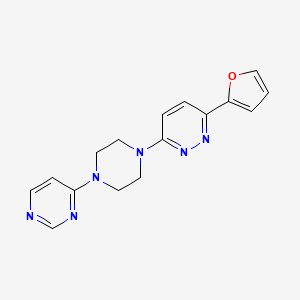


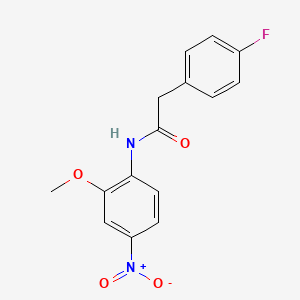
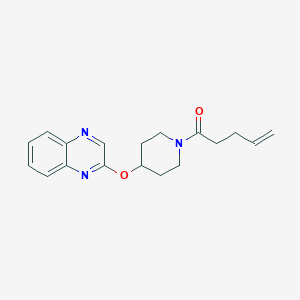
![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)
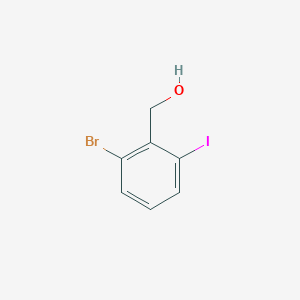

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)